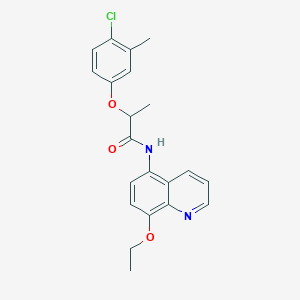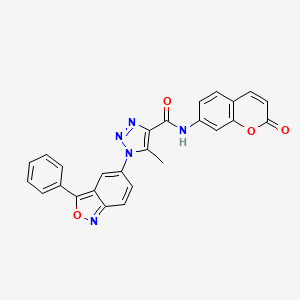![molecular formula C21H17ClN2OS B11332962 3-chloro-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylbenzamide](/img/structure/B11332962.png)
3-chloro-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-N-[(1H-indol-3-yl)(thiophen-2-yl)methyl]-N-methylbenzamide is a complex organic compound that features a benzamide core substituted with indole, thiophene, and chlorine groups. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-[(1H-indol-3-yl)(thiophen-2-yl)methyl]-N-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Thiophene Substitution: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a thiophene boronic acid reacts with a halogenated indole derivative in the presence of a palladium catalyst.
Benzamide Formation: The final step involves the acylation of the indole-thiophene intermediate with 3-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), would be essential for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-N-[(1H-indol-3-yl)(thiophen-2-yl)methyl]-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The indole and thiophene rings can be oxidized under strong oxidizing conditions, leading to the formation of quinonoid structures.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines.
Substitution: The chlorine atom on the benzamide ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Corresponding amines.
Substitution: Substituted benzamides with nucleophilic groups replacing the chlorine atom.
Applications De Recherche Scientifique
3-Chloro-N-[(1H-indol-3-yl)(thiophen-2-yl)methyl]-N-methylbenzamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-Chloro-N-[(1H-indol-3-yl)(thiophen-2-yl)methyl]-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and thiophene moieties can mimic natural substrates or ligands, allowing the compound to bind with high affinity to target proteins. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Thiophene-2-carboxylic acid: A thiophene derivative with similar electronic properties.
N-methylbenzamide: A simpler benzamide compound without the indole and thiophene substitutions.
Uniqueness
3-Chloro-N-[(1H-indol-3-yl)(thiophen-2-yl)methyl]-N-methylbenzamide is unique due to its combination of indole, thiophene, and benzamide functionalities, which confer distinct electronic and steric properties. This unique structure allows it to interact with a wide range of biological targets and exhibit diverse biological activities.
Propriétés
Formule moléculaire |
C21H17ClN2OS |
|---|---|
Poids moléculaire |
380.9 g/mol |
Nom IUPAC |
3-chloro-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylbenzamide |
InChI |
InChI=1S/C21H17ClN2OS/c1-24(21(25)14-6-4-7-15(22)12-14)20(19-10-5-11-26-19)17-13-23-18-9-3-2-8-16(17)18/h2-13,20,23H,1H3 |
Clé InChI |
SDGHNVDXLZSADL-UHFFFAOYSA-N |
SMILES canonique |
CN(C(C1=CC=CS1)C2=CNC3=CC=CC=C32)C(=O)C4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-bromo-4-methoxyphenyl)-2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B11332884.png)

![N-{5-[4-chloro-3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-7-methoxy-1-benzoxepine-4-carboxamide](/img/structure/B11332902.png)


![1-[(2-fluorobenzyl)sulfonyl]-N-[3-(1H-imidazol-1-yl)propyl]piperidine-4-carboxamide](/img/structure/B11332929.png)
![4-fluoro-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11332933.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2-ethylphenyl)piperidine-4-carboxamide](/img/structure/B11332934.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide](/img/structure/B11332942.png)
![5-bromo-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]furan-2-carboxamide](/img/structure/B11332949.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11332954.png)
![N-[4-(dimethylamino)benzyl]-3-methoxy-N-(pyridin-2-yl)benzamide](/img/structure/B11332979.png)
![N-(4-ethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11332980.png)
![8-(3-bromophenyl)-13-(furan-2-yl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11332987.png)
